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Compound of Interest

Compound Name:
3-[4-(Methylsulfanyl)phenyl]acrylic

acid

CAS No.: 102016-58-0

Cat. No.: B021213 Get Quote

A Technical Guide for Structural Validation

Introduction & Compound Profile
3-[4-(methylsulfanyl)phenyl]acrylic acid (CAS: 102016-58-0) is a para-substituted cinnamic

acid derivative characterized by a thioether moiety.[1][2][3] It serves as a versatile building

block in medicinal chemistry, particularly for developing PPAR agonists, tyrosine kinase

inhibitors, and anti-inflammatory agents where the lipophilic methylthio group modulates

metabolic stability and binding affinity.
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Property Data

IUPAC Name
(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoic

acid

Molecular Formula C₁₀H₁₀O₂S

Molecular Weight 194.25 g/mol

Appearance White to pale yellow crystalline solid

Melting Point 174–175 °C

Solubility
Soluble in DMSO, Methanol, Acetone; Sparingly

soluble in Water

Synthesis & Purity Context
To ensure accurate spectral interpretation, one must understand the synthesis origin. The

compound is typically synthesized via a Knoevenagel condensation between 4-

(methylthio)benzaldehyde and malonic acid in pyridine/piperidine, or via a Perkin reaction.

Critical Impurity Watch:

4-(Methylthio)benzaldehyde: Look for aldehyde proton (~9.9 ppm) in NMR.

Cis-isomer ((Z)-isomer): Look for smaller coupling constants (J ≈ 10–12 Hz) in the vinyl

region.

Decarboxylation products: 4-methylthiostyrene (rare).

Spectroscopic Analysis: The Core Data
The following data represents the trans-(E)-isomer, which is the thermodynamically stable and

synthetically dominant form.

A. Mass Spectrometry (MS)
Methodology: Electrospray Ionization (ESI) or EI (70 eV). Diagnostic Logic: The presence of

sulfur provides a distinct isotopic signature due to the ³⁴S isotope (~4.2% natural abundance),
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often visible as an M+2 peak.

Ion Type m/z Fragmentation Logic

[M]⁺ (Molecular Ion) 194
Parent peak. Confirms formula

C₁₀H₁₀O₂S.

[M+1]⁺ 195 ¹³C isotope contribution.

[M+2]⁺ 196
³⁴S isotope signature

(diagnostic for sulfur).

[M – OH]⁺ 177
Loss of hydroxyl group

(acylium ion formation).

[M – COOH]⁺ 149
Decarboxylation (styrene-like

cation).

[M – SMe]⁺ 147
Cleavage of the methylthio

group.

Analyst Note: In negative mode ESI (ESI-), look for the carboxylate anion [M-H]⁻ at m/z 193.

B. Infrared Spectroscopy (IR)
Methodology: KBr Pellet or ATR (Attenuated Total Reflectance). Key Functional Groups: The

spectrum is dominated by the conjugated carboxylic acid and the aromatic thioether.
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Frequency (cm⁻¹) Vibration Mode Assignment

2800 – 3100 O–H stretch (broad)
Carboxylic acid dimer

(hydrogen bonded).

~1680 C=O stretch (strong)

Conjugated acid carbonyl

(shifted from 1710 due to

conjugation).

~1625 C=C stretch

Alkene double bond

(conjugated with aromatic

ring).

~1590, 1490 Ar-C=C stretch
Aromatic ring breathing

modes.

~1420 S–CH₃ def
Methyl deformation attached to

sulfur.

~980 =C–H bend (oop)
Trans-alkene diagnostic band

(strong).

C. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Standard for carboxylic acids to prevent proton exchange broadening).

¹H NMR (400 MHz, DMSO-d₆)
The spectrum exhibits a classic AA'BB' aromatic system and a trans-vinyl doublet pair.
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Shift (δ
ppm)

Multiplicity Integration
Coupling (J
Hz)

Assignment
Structural
Insight

12.40 Broad Singlet 1H — –COOH

Acidic proton;

exchangeabl

e with D₂O.

7.58 Doublet 1H J = 16.0 Hz Ar–CH=C

H-3 (Beta-

proton).

Large J

confirms

trans

geometry.

7.55 Doublet 2H J = 8.4 Hz Ar–H (ortho)

H-2', 6'.

Deshielded

by vinyl

group.

7.28 Doublet 2H J = 8.4 Hz Ar–H (meta)

H-3', 5'. Ortho

to SMe

group.

6.48 Doublet 1H J = 16.0 Hz =CH–COOH

H-2 (Alpha-

proton).

Shielded by

resonance.

2.51 Singlet 3H — –S–CH₃

Methylthio

group.

Distinct from

OMe (~3.8).

[4][5]

¹³C NMR (100 MHz, DMSO-d₆)
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Shift (δ ppm) Type Assignment

167.8 Cq C=O (Carboxylic acid)

143.5 Cq
C-4' (Aromatic C attached to

S)

141.2 CH C-3 (Beta-alkene carbon)

130.5 Cq
C-1' (Aromatic C attached to

alkene)

128.6 CH C-2', 6' (Aromatic CH)

125.8 CH C-3', 5' (Aromatic CH)

118.4 CH C-2 (Alpha-alkene carbon)

14.6 CH₃ –S–CH₃ (Methyl carbon)

Experimental Protocols
Protocol 1: NMR Sample Preparation
To ensure high-resolution data without aggregation artifacts.

Mass: Weigh 5–10 mg of the dry solid.

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ is often poor for free carboxylic

acids due to solubility and dimer broadening.

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the

NMR tube.

Acquisition: Run 16 scans for ¹H and 512+ scans for ¹³C with a relaxation delay (d1) of 2.0

seconds to ensure quantitative integration of the acid peak.

Protocol 2: Structural Elucidation Workflow
The following diagram illustrates the logical decision tree for validating the structure based on

the data above.
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Unknown Sample
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Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b021213?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Step-by-step decision matrix for the structural validation of 4-(methylthio)cinnamic

acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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